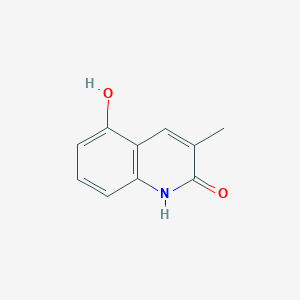

5-Hydroxy-3-methylquinolin-2(1H)-one

Description

Significance of the Quinolone-2(1H)-one Core in Chemical Research

The quinolin-2(1H)-one core is of significant interest to researchers due to its prevalence in pharmacologically active compounds. researchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-HIV, and antimicrobial properties. nih.govresearchgate.netresearchgate.net For instance, certain quinolin-2(1H)-one analogs have been investigated as inhibitors of succinate (B1194679) dehydrogenase, a crucial enzyme in fungal respiration, highlighting their potential as fungicides. nih.gov Others have shown inhibitory activity against cyclin-dependent kinase 5 (CDK5), a protein implicated in neurodegenerative disorders. nih.gov

The versatility of the quinolin-2(1H)-one scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. Researchers have explored the introduction of different functional groups, such as halogens, aryl groups, and various heterocyclic moieties, to modulate the activity of these compounds. nih.govmdpi.comekb.eg This adaptability makes the quinolin-2(1H)-one core a valuable platform for the development of novel therapeutic agents and other functional molecules.

Overview of Structurally Related Natural Products and Synthetic Analogs

The quinolin-2(1H)-one motif is found in a number of natural products, often exhibiting interesting biological profiles. For example, marinoaziridines A and B, isolated from marine bacteria, feature this core structure alongside an aziridine (B145994) ring. researchgate.net Another example is the alkaloid 3, isolated from Euodia roxburghiana, which has shown inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Inspired by these natural products, medicinal chemists have synthesized a vast library of quinolin-2(1H)-one analogs. These synthetic derivatives often aim to improve upon the potency, selectivity, or pharmacokinetic properties of their natural counterparts. For instance, researchers have designed and synthesized 3-(heteroaryl)quinolin-2(1H)-ones as potential inhibitors of Hsp90, a protein involved in cancer progression. nih.gov Another area of active research involves the synthesis of aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-ones as antagonists of the NMDA/glycine receptor site, which is relevant for the treatment of neurological disorders. nih.gov

Research Focus on 5-Hydroxy-3-methylquinolin-2(1H)-one within the Broader Quinolone-2(1H)-one Class

Within the extensive family of quinolin-2(1H)-ones, this compound represents a specific derivative with its own unique set of characteristics. The presence of a hydroxyl group at the 5-position and a methyl group at the 3-position influences its electronic properties, solubility, and potential for intermolecular interactions.

Research on this particular compound, while not as extensive as for some other quinolone derivatives, is beginning to shed light on its chemical behavior and potential utility. The synthesis and properties of this and structurally similar compounds are areas of ongoing investigation. For example, the synthesis of the related compound 5-hydroxy-3,4-dihydroquinolin-2(1H)-one has been described, providing a potential synthetic route to the target molecule. chemicalbook.comnih.gov The study of such specific derivatives contributes to a deeper understanding of the structure-activity relationships within the broader quinolin-2(1H)-one class, aiding in the rational design of new molecules with desired functionalities.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177938-27-1 | bldpharm.com |

| Molecular Formula | C10H9NO2 | bldpharm.com |

| Molecular Weight | 175.18 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

5-hydroxy-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h2-5,12H,1H3,(H,11,13) |

InChI Key |

FGBXDWPCUUFHAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 3 Methylquinolin 2 1h One and Its Analogs

Classical Approaches to Quinolone-2(1H)-one Synthesis

Traditional methods for the synthesis of quinolin-2(1H)-ones have been the bedrock of quinoline (B57606) chemistry for over a century. researchgate.netmdpi.com These approaches, while foundational, often necessitate high temperatures and can result in lower yields. acs.orgablelab.eu

Reactions Involving Anilines and Acylating Agents

A practical and scalable synthesis of halo-substituted quinolin-2(1H)-ones begins with the acylation of the corresponding anilines. researchgate.net In a typical two-step sequence, anilines are first acylated with methyl 3,3-dimethoxypropionate under basic conditions, often achieving quantitative yields. researchgate.net The subsequent cyclization of the crude amide intermediate is then accomplished in the presence of a strong acid like sulfuric acid to furnish the desired quinolin-2(1H)-one. researchgate.net However, this method has limitations, as anilines bearing strong electron-donating or electron-withdrawing groups have been found to be poor substrates for this particular procedure. researchgate.net

Gould-Jacobs Reaction Framework Adaptations

The Gould-Jacobs reaction is a classical and significant method for the preparation of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgrsc.org The reaction commences with the condensation of an aniline (B41778) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org The reaction is particularly effective for anilines with meta-electron-donating groups. wikipedia.org While traditionally a high-temperature reaction, the use of microwave irradiation has been shown to improve yields and significantly shorten reaction times. ablelab.eu

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, as cyclization can occur at either ortho position of an asymmetrically substituted aniline, potentially leading to a mixture of products. mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a key strategy in the synthesis of quinolin-2(1H)-ones. One such approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid. nih.gov This method is proposed to proceed through the formation of a dicationic superelectrophile, which then undergoes intramolecular nucleophilic cyclization. nih.gov

Another facile method involves the intramolecular cyclization of N-aryl cinnamides, which can be promoted by triflic anhydride (B1165640) under mild conditions to afford polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H activation and C-C bond formation followed by cyclization of substituted anilines and acrylates provides an efficient route to quinolinone derivatives. nih.gov The in situ generation of an amide is crucial for initiating the arene C-H activation. nih.gov

Modern Catalytic Synthetic Strategies

Contemporary synthetic efforts have focused on the development of more efficient and environmentally benign catalytic systems for quinolin-2(1H)-one synthesis, with palladium-based catalysts and green chemistry approaches being at the forefront.

Palladium-Catalyzed Reaction Systems

Palladium catalysis has emerged as a powerful tool for the synthesis of quinolin-2(1H)-ones due to the mild reaction conditions and broad functional group tolerance. researchgate.net Various palladium-catalyzed methods have been developed, including:

From Quinoline N-oxides: A Pd(II)-catalyzed synthesis from quinoline N-oxides has been developed where azodicarboxylates act as both an activating agent and an oxidant. This reaction proceeds under mild conditions and does not require protection from air and moisture. rsc.org

Cascade Reactions: Palladium-catalyzed cascade reactions, such as the radical cyclization and C-H amination of 1,7-enynes with hydroxylamine, have been utilized for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org Another cascade involves a one-pot, two-step radical-mediated carbonylative cyclization of 1,7-enynes to produce polycyclic 3,4-dihydroquinolin-2(1H)-one derivatives. acs.org

C-H Activation/Cyclization: A notable strategy involves a palladium-catalyzed cascade of C-H bond activation, C-C bond formation, and intramolecular cyclization using simple anilines and acrylates as substrates. nih.gov

Intramolecular Imidoylative Cyclization: An efficient synthesis of continuously substituted quinoline derivatives has been achieved through a palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with (hetero)aryl halides or vinylic triflates. rsc.org

The choice of palladium catalyst and reaction conditions can significantly influence the outcome and efficiency of the synthesis.

Green Chemistry Approaches (e.g., BiCl₃-Catalyzed)

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to quinolones. researchgate.netqeios.comsruc.ac.uk These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. qeios.comsruc.ac.uk

One promising green approach involves the use of bismuth(III) chloride (BiCl₃) as a catalyst. Bismuth compounds are generally considered to be of low toxicity and are relatively inexpensive. A BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues has been developed using β-enaminones as precursors under microwave irradiation. rsc.org This method offers the advantages of using a non-corrosive, low-cost, and readily available Lewis acid catalyst. rsc.org Bismuth salts have also been effectively used in the synthesis of other related heterocyclic systems, such as quinazolinones, via oxidative cyclization under aerobic conditions. nih.govnih.gov

Other green strategies for quinolone synthesis include the use of photocatalysis, ultrasound mediation, and green solvents like water and ethanol. qeios.comqeios.com For instance, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been reported as a highly atom-economical and greener alternative to conventional methods. rsc.org

N-Heterocyclic Carbene (NHC)-Catalyzed Procedures

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis, enabling unique transformations under mild conditions. capes.gov.br Their utility extends to the synthesis of quinoline and quinolinone frameworks. The catalytic cycle is typically initiated by the deprotonation of an azolium salt precursor to form the nucleophilic carbene species. youtube.com This carbene then activates substrates in various ways, often by generating acyl anion equivalents, homoenolates, or activated carboxylates. capes.gov.br

In the context of quinoline synthesis, NHCs can catalyze the reaction between different precursors. For instance, an NHC-catalyzed approach to the indirect Friedländer quinoline synthesis has been developed. rsc.org This method involves the reaction of a catalyst precursor, such as an imidazolium (B1220033) or triazolium salt, with starting materials in the presence of a base like potassium hydroxide. rsc.org The NHC catalyst facilitates the formation of key intermediates that subsequently cyclize to form the quinoline ring. While not explicitly detailed for 5-Hydroxy-3-methylquinolin-2(1H)-one, these protocols demonstrate the potential of NHC catalysis for constructing the core quinolinone structure from simple building blocks. The general mechanism involves the NHC adding to an aldehyde to form a Breslow intermediate, which can then undergo further reactions. rsc.org

The versatility of NHCs allows them to act as potent Brønsted base catalysts, promoting reactions like the conjugate addition of alcohols to activated alkenes without the need for strong, stoichiometric bases. nih.gov This broad reactivity profile underscores the potential for developing novel NHC-catalyzed routes to highly functionalized quinolinones.

Intramolecular Friedel-Crafts Alkylation for Core Formation

The intramolecular Friedel-Crafts reaction is a fundamental and powerful C-C bond-forming process used to construct cyclic systems, including the quinolinone core. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the cyclization of a suitable precursor bearing both an aromatic ring (the nucleophile) and an electrophilic center tethered by a chain. masterorganicchemistry.comyoutube.com The reaction is typically promoted by strong Lewis or Brønsted acids. nih.gov

For the formation of the quinolinone skeleton, a common strategy involves the cyclization of an N-aryl-3-butenamide or a related structure. The acid catalyst activates a double bond or another functional group in the side chain, generating a carbocationic intermediate. This electrophile is then attacked by the electron-rich aniline ring to close the six-membered heterocyclic ring, a process that is generally favorable. masterorganicchemistry.com A novel method for synthesizing the quinoline backbone utilizes an intramolecular Friedel-Crafts reaction involving allenyl cations, which upon isomerization and aromatization, yield the quinoline structure. nih.gov

Recent advancements have focused on developing milder and more environmentally benign alternatives to classical Friedel-Crafts conditions. For example, electrochemical methods have been employed to drive the reaction sequence, avoiding the use of harsh, corrosive reagents. nih.gov Tandem reactions, such as a one-pot intramolecular Friedel-Crafts hydroxyalkylation followed by an alkylation cascade, have also been developed for the diastereoselective construction of polycyclic frameworks containing the quinoline motif. tezu.ernet.in

Photocatalytic Approaches from Precursors

Photocatalytic methods represent a green and efficient strategy for synthesizing quinolin-2(1H)-ones, often proceeding under mild conditions with visible light as the energy source. rsc.orgresearchgate.net These approaches offer a high degree of atom economy and avoid harsh reagents. rsc.org

One notable photocatalytic approach involves the synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides. rsc.org This visible light-mediated method is reagent-free, uses a low catalyst loading, and produces high yields without undesirable by-products. rsc.org Another strategy employs a photoinduced radical tandem annulation of amide-linked 1,7-diynes. nih.gov This process, triggered by a trichloromethyl radical, allows for the flexible assembly of functionalized quinolin-2(1H)-ones. The reaction pathway can be controlled by the substrate, leading to divergent synthesis of different quinolinone derivatives. nih.gov

Furthermore, photocatalysis has been used for the C-H/N-H cross-dehydrogenative coupling between quinoxalinones and aliphatic amines, using air as the sole oxidant and without the need for an external photocatalyst. acs.org In this case, the quinoxalin-2(1H)-one substrate itself can act as a photosensitizer. acs.org These examples highlight the growing importance of photoredox catalysis in constructing heterocyclic scaffolds like quinolinones through novel and sustainable reaction pathways.

One-Pot and Multicomponent Synthetic Protocols

Several MCRs have been developed for the synthesis of quinoline and tetrahydroquinoline derivatives. For example, a one-pot, three-component condensation reaction can be used to prepare N-Mannich bases of tetrahydroquinoline. nih.gov This reaction involves combining an amine, formaldehyde, and a tetrahydroquinoline precursor under reflux conditions. nih.gov While extensive research exists for many quinolinone derivatives, the synthesis of specifically hydroxylated quinolin-2(1H)-ones, such as 8-hydroxyquinolin-2(1H)-one, has been comparatively less explored. researchgate.net

Despite this, efficient one-pot protocols for related structures have been reported. A silver-catalyzed method provides a direct, one-step route to substituted quinolin-2-ones or 3,4-dihydroquinolin-2-ones through an intermolecular radical addition/cyclization in an aqueous solution. organic-chemistry.org Another example is the one-pot synthesis of amidonaphthoquinones from aminonaphthoquinones, which involves a sequence of hydrogenation, N-acylation, and air oxidation in a single flask, proving more efficient than traditional stepwise methods. nih.gov These protocols showcase the power of MCRs in rapidly generating molecular diversity and providing access to complex heterocyclic cores.

| Reaction Type | Components | Product | Key Features |

| Mannich Reaction | Amine, Formaldehyde, Tetrahydroquinoline | N-Mannich base of Tetrahydroquinoline | One-pot, three-component, reflux conditions. nih.gov |

| Radical Addition/Cyclization | Arylboronic acid, alkyne | Substituted quinolin-2-one | Silver-catalyzed, one-step, aqueous solution. organic-chemistry.org |

| Hydrogenation/Acylation/Oxidation | Aminonaphthoquinone, Acid chloride, H2 | Amidonaphthoquinone | One-pot, sequential reaction, superior to stepwise methods. nih.gov |

Biosynthetic Pathways of Hydroxylated Quinolone-2(1H)-ones

The natural production of hydroxylated quinolin-2(1H)-ones occurs through specific biosynthetic pathways, primarily in plants and microorganisms. These pathways involve a series of enzymatic reactions that assemble the quinolone scaffold from basic metabolic building blocks.

Role of Type III Polyketide Synthases (PKS) in Scaffolding

The core structure of quinolone alkaloids is assembled by Type III polyketide synthases (PKSs). These enzymes are homodimers that catalyze the condensation of acyl-CoA thioesters to form a poly-β-keto intermediate, which then undergoes cyclization. rsc.org A key enzyme in this process, named quinolone synthase (QNS), has been identified from the plant Aegle marmelos. This Type III PKS is dedicated to the biosynthesis of the quinolone scaffold. rsc.org

Type III PKSs are known for their structural simplicity yet remarkable ability to produce a diverse array of polyketide products. This diversity arises from their ability to accept various starter acyl-CoA units, control the number of extension units added, and perform different cyclization reactions on the resulting polyketide chain. rsc.org In quinolone biosynthesis, the specific starter unit is typically an anthraniloyl-CoA derivative. rsc.orgnih.gov

Condensation Reactions in Biogenesis

The formation of the quinolone ring via biosynthesis is initiated by a specific condensation reaction. The enzyme, quinolone synthase (QNS), catalyzes the decarboxylative condensation of a starter molecule, N-methylanthraniloyl-CoA, with an extender unit, malonyl-CoA. rsc.org This reaction forms a diketide intermediate. Following the condensation, this intermediate spontaneously cyclizes through an intramolecular amide bond formation (a Dieckmann-like condensation) to yield the stable 4-hydroxy-1-methyl-2(1H)-quinolone scaffold. rsc.orgnih.gov The formation of the 5-hydroxy group and the 3-methyl group would occur through subsequent tailoring reactions, such as hydroxylation and methylation, catalyzed by other specific enzymes like oxidoreductases and methyltransferases.

| Enzyme | Starter Unit | Extender Unit | Product |

| Quinolone Synthase (QNS) | N-methylanthraniloyl-CoA | Malonyl-CoA | 4-hydroxy-1-methyl-2(1H)-quinolone |

Regioselective Functionalization Strategies for Specific Hydroxylation and Methylation Patterns

The introduction of hydroxyl and methyl groups at specific positions of the quinolin-2(1H)-one nucleus requires careful consideration of the directing effects of existing substituents and the choice of appropriate synthetic methodologies. The synthesis of this compound presents a challenge in controlling the regioselectivity of two different functional groups. Strategies can be broadly categorized into two approaches: late-stage functionalization of a pre-formed quinolinone core or a de novo synthesis that builds the ring system with the desired substituents in place.

Regioselective C5-Hydroxylation

Directing a hydroxyl group to the C5 position of a 3-methylquinolin-2(1H)-one precursor is a challenging transformation. The electronic nature of the quinolinone ring often directs electrophilic aromatic substitution to other positions. However, advanced synthetic techniques, including transition-metal-catalyzed C-H activation, offer promising avenues. While a direct C5-hydroxylation of 3-methylquinolin-2(1H)-one is not extensively documented, related transformations on the quinoline scaffold provide insights. For instance, the use of directing groups can facilitate site-selective hydroxylation. A plausible strategy would involve the installation of a directing group at the N1 or C8 position of the 3-methylquinolin-2(1H)-one, which could then orchestrate the delivery of an oxygen source to the C5 position.

Another approach involves the synthesis from a precursor already containing the hydroxyl group. For example, starting with a substituted 3-aminophenol (B1664112), one could construct the quinolinone ring. A notable synthesis of a related compound, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, involves the treatment of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione with N-bromosuccinimide in cyclohexane, followed by reflux. nih.gov This method, while yielding a dihydro- derivative, highlights a potential pathway to functionalize the carbocyclic ring.

Regioselective C3-Methylation

The introduction of a methyl group at the C3 position of a 5-hydroxyquinolin-2(1H)-one precursor can be approached through several classical and modern synthetic methods. The C3 position is part of the α,β-unsaturated lactam system, making it susceptible to conjugate addition or reactions involving an enolate equivalent.

One potential strategy is the weak base-promoted lactamization under microwave irradiation, which has been successfully applied to synthesize 3-methyl-4-phenylquinolin-2(1H)-one. acs.org This method demonstrates the feasibility of introducing a methyl group at the C3 position. Adapting this to a substrate bearing a C5-hydroxyl group (or a protected hydroxyl group) would be a logical extension.

The following table summarizes the synthesis of a closely related analog, 3-methyl-4-phenylquinolin-2(1H)-one, which provides valuable data for potential C3-methylation strategies.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| N-(2-Benzoylphenyl)-2-methylacrylamide | K2CO3, Microwave (300 W), 150 °C, 20 min | 3-Methyl-4-phenylquinolin-2(1H)-one | 71% |

De Novo Synthesis Strategies

Building the this compound scaffold from acyclic precursors offers a powerful alternative to late-stage functionalization. Classical methods for quinoline synthesis, such as the Conrad-Limpach-Knorr and Camps cyclizations, can be adapted for this purpose.

The Camps cyclization , for instance, involves the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base. To synthesize the target molecule, one could envision starting with an appropriately substituted N-(2-acyl-6-hydroxyphenyl)amide. The choice of the acyl group and the amide substituent would be critical to introduce the C3-methyl group.

While a specific procedure for this compound is not readily found in the literature, the synthesis of various quinolin-2-one derivatives provides a solid foundation for its potential preparation. For example, the synthesis of 6-chloro-4-phenylquinolin-2(1H)-one demonstrates a common route that could be modified.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4-Chloroaniline and ethyl benzoylacetate | Diphenyl ether, 250 °C | 6-Chloro-4-phenylquinolin-2(1H)-one | 70% |

This approach, if applied to 3-aminophenol and a suitable β-ketoester like methyl 2-methyl-3-oxobutanoate, could potentially lead to the desired this compound. The reaction conditions, particularly temperature, would be crucial in directing the cyclization to form the 2-quinolone isomer over the 4-quinolone.

Chemical Reactivity and Transformation Pathways of 5 Hydroxy 3 Methylquinolin 2 1h One Derivatives

Electrophilic Substitution Reactions on the Quinolone Ring

The quinolone ring system can undergo electrophilic aromatic substitution, with the position of attack being heavily influenced by the existing substituents. The heterocyclic pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. quimicaorganica.org

For 5-Hydroxy-3-methylquinolin-2(1H)-one, the hydroxyl group at the C5 position is a powerful activating, ortho- and para-directing group. libretexts.org This directing effect, combined with the deactivating nature of the pyridinone ring, strongly favors electrophilic attack at the C6 and C8 positions of the benzene (B151609) ring. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) have similarly shown that positions 5 and 7 are the most favored, underscoring the directing power of the hydroxyl group. orientjchem.org Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield 6- and/or 8-substituted products. The strong activation by the hydroxyl group can sometimes make it challenging to prevent multiple substitutions. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in the this compound system can occur at several sites. The most common transformations involve the displacement of a leaving group on the ring or alkylation of the heteroatoms.

While the parent compound lacks a leaving group on the ring, halogenated derivatives are versatile precursors. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chlorine at C4 is readily displaced by various nucleophiles, including hydrazines, azides, and amines, to generate a library of 4-substituted quinolinones. mdpi.comresearchgate.net A similar reactivity would be expected for a halogenated this compound. Furthermore, modern cross-coupling methods like the Hartwig-Buchwald amination can be employed to form C-N bonds, as demonstrated in the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline. ias.ac.inresearchgate.net

Alkylation can occur at either the N1-amide nitrogen or the C5-hydroxyl oxygen. The outcome of these reactions is often dependent on the reaction conditions and the tautomeric form of the quinolone (see Section 3.7). Studies on related quinolin-2(1H)-one derivatives show that alkylation with reagents like 2-bromoacetophenone (B140003) in the presence of a base such as potassium carbonate can lead to a mixture of N- and O-alkylated products. researchgate.net The choice of base and solvent can significantly influence the N/O alkylation ratio.

Table 1: Examples of Nucleophilic Substitution Reactions on Quinolone Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 5-Bromo-8-benzyloxyquinoline | Aniline (B41778), Pd(OAc)₂, Ligand | 5-Anilino-8-benzyloxyquinoline | ias.ac.in |

| 6-Chloroquinolin-2(1H)-one | 2-Bromoacetophenone, K₂CO₃ | Mixture of N- and O-alkylation | researchgate.net |

Cycloaddition Reactions and Formation of Fused Heterocycles

The quinolone scaffold serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and tandem reactions. These transformations are key for generating structural diversity and accessing novel polycyclic architectures.

A notable example is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the structure of the alcohol, this reaction can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones, or via a Friedel–Crafts alkylation and 5-exo-dig ring closure to form furo[3,2-c]quinolones. helsinki.fi Similarly, reactions of 4-hydroxyquinolin-2(1H)-ones with reagents like diethyl acetylenedicarboxylate (B1228247) can afford pyrano[3,2-c]quinoline derivatives. mdpi.com

Photochemical [2+2] cycloadditions represent another powerful method for constructing fused rings. The reaction of 4-(2′-aminoethyl)quinolones with an alkene can lead to the formation of cyclobutane-fused quinolones, which are versatile intermediates for further transformations. researchgate.netacs.org These reactions often proceed with high chemo-, regio-, and stereoselectivity.

Addition Reactions, Including Michael-Type Additions

The α,β-unsaturated carbonyl system within the pyridinone ring of this compound makes it a potential Michael acceptor. wikipedia.org In a Michael-type addition, a nucleophile adds to the C4 position of the quinolone ring. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The synthesis of various hydroxyquinoline derivatives has been achieved through Michael addition reactions. For example, the reaction of aminonaphthols with α-cyanocinnamonitriles proceeds via a Michael addition followed by heterocyclization to yield 7-hydroxy-4-aryl-1,2-dihydroquinolines. islandscholar.ca While strong nucleophiles like Grignard reagents typically favor 1,2-addition to the carbonyl group, softer nucleophiles, such as enamines or stabilized enolates (e.g., from malonic esters), are more likely to undergo 1,4-conjugate addition. chemistrysteps.com The Stork enamine synthesis provides a classic method for using aldehydes and ketones as Michael donors. chemistrysteps.com

Oxidation and Reduction Chemistry

The this compound scaffold can undergo a variety of oxidation and reduction reactions, targeting either the substituents, the carbocyclic ring, or the heterocyclic ring.

Oxidation: The phenolic hydroxyl group makes the benzene ring susceptible to oxidation. Treatment with oxidizing agents can convert the 5-hydroxyquinolinone into the corresponding quinone-dione. The oxidation of 8-hydroxyquinoline to quinoline-5,8-dione using tert-butyl hydroperoxide with a silica-supported iron tetrasulfophthalocyanine catalyst is a representative example of this transformation. rsc.org The oxidation of hydroquinones to benzoquinones can also be achieved under metal-free conditions using an organic base and molecular oxygen. rsc.org Additionally, the methyl group at C3 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, analogous to the oxidation of other alkyl-substituted aromatic systems. youtube.com

Reduction: The quinoline (B57606) ring system can be reduced to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This dearomatization is valuable for creating more complex, saturated heterocyclic structures. wikipedia.org Photochemical methods, for instance using γ-terpinene, have been developed for the selective reduction of the quinoline heteroaromatic ring, often with high chemoselectivity, leaving other reducible groups like halogens untouched. acs.orgnih.gov Catalytic hydrogenation is another common method, although prolonged reduction can sometimes lead to further saturation. researchgate.net The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly for substituted quinolines. researchgate.net

Ring Opening and Recyclization Sequences

More complex transformations of the quinolone skeleton involve ring-opening and recyclization or ring expansion reactions, which provide pathways to different heterocyclic systems. These sequences often require specific functionalities to be present in the starting material.

For example, a regiodivergent ring expansion of 3-(iodomethyl)oxindoles can be controlled to produce either 4-quinolinones or 3-quinolinones, demonstrating a skeletal reorganization to form the quinolone core. nih.gov Superacid-promoted reactions of tetralone-derived alcohols can initiate a ring-closing and subsequent ring-opening cascade, leading to the formation of functionalized aza-polycyclic aromatic compounds, including benzo[f]quinolone derivatives. nih.gov Another documented transformation is the ring opening of cyclobutane (B1203170) rings fused to the quinolone system, which can be selectively cleaved to generate eight-membered lactams (azocanes). researchgate.net These examples highlight how the quinolone ring can be either the product of a rearrangement or an intermediate that undergoes further skeletal changes.

Tautomeric Equilibria and Their Influence on Reaction Selectivity

This compound exists in a dynamic equilibrium between several tautomeric forms. This tautomerism is a critical factor that governs its reactivity and the selectivity of many of its chemical transformations. helsinki.fi The two primary tautomeric equilibria are the amide-iminol tautomerism of the lactam system and the keto-enol tautomerism of the C5-hydroxy group relative to the C6 and C4 positions.

Amide-Iminol Tautomerism: The N-H and C=O of the lactam can exist in equilibrium with the N=C and O-H of the corresponding iminol tautomer, 2,5-dihydroxy-3-methylquinoline.

Keto-Enol Tautomerism: The C5-hydroxyl group can tautomerize to form keto forms at C4 or C6.

The relative stability of these tautomers is influenced by the solvent, pH, and temperature. beilstein-journals.orgbeilstein-journals.org This equilibrium has a profound impact on reaction selectivity, particularly in alkylation reactions. Alkylation of the amide tautomer can lead to N-alkylation, while alkylation of the iminol tautomer results in O-alkylation. researchgate.net Research on 4-hydroxyquinolin-2(1H)-ones shows that different tautomers (the 2,4-dione, 4-hydroxy-2-one, and 2-hydroxy-4-one forms) can be involved in reactions, and their relative populations dictate the final product distribution. researchgate.net

This tautomerism can be harnessed to direct reactions. For example, the quinolone-quinoline tautomerism has been exploited to achieve regioselective C8-borylation of 4-quinolones, where an initial O-borylation of the quinoline (iminol) tautomer directs the iridium catalyst to the C8 position. researchgate.net Understanding and controlling these tautomeric equilibria are therefore essential for achieving selective transformations of the this compound scaffold.

Advanced Spectroscopic Characterization Methodologies for 5 Hydroxy 3 Methylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum for 5-Hydroxy-3-methylquinolin-2(1H)-one would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the methyl group protons, the aromatic protons on the quinoline (B57606) ring system, and the protons of the hydroxyl and amine groups. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling constants (J), reported in Hertz (Hz), would provide critical information for assigning each proton to its specific position on the molecule. However, specific experimental ¹H NMR data for this compound are not available in the surveyed literature.

¹³C NMR Spectral Analysis and Carbon Assignment

Similarly, a ¹³C NMR spectrum would reveal a signal for each unique carbon atom in this compound, including the methyl carbon, the carbonyl carbon, and the carbons of the aromatic rings. The chemical shifts of these carbons are indicative of their electronic environment and hybridization state. Without experimental data, a precise assignment of the carbon signals is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for establishing the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, helping to trace the proton-proton networks within the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments. While these techniques would be invaluable for the complete structural confirmation of this compound, no such studies have been found in the public domain. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the quinolinone carbonyl group, C-H stretches of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic rings. A study on the related compound 5-hydroxyquinoline (B119867) showed that the O-H stretching vibration is a key feature in its IR spectrum. researchgate.net However, a specific IR spectrum with assigned vibrational frequencies for this compound is not documented in the available literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as various fragment ions resulting from the breakdown of the molecule in the mass spectrometer. This fragmentation pattern can offer further structural clues. While HRMS data exists for various other quinolinone derivatives, specific data for this compound is absent from the reviewed scientific papers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system of the molecule. For this compound, the conjugated aromatic system is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Studies on related hydroxyquinoline compounds indicate that electronic transitions are a key feature of their spectroscopic profile. researchgate.net However, a specific UV-Vis spectrum and data on the electronic transitions for this compound are not available.

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

The study of solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents, provides valuable insights into the electronic distribution and intermolecular interactions of a molecule in its ground and excited states. The electronic absorption spectra of a compound can be significantly influenced by the polarity of the solvent, its hydrogen bonding capabilities, and other specific and non-specific solvent-solute interactions.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A comprehensive search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. While the crystal structures of several related quinolinone derivatives have been determined, including 4-hydroxy-1-methylquinolin-2(1H)-one, 3-hydroxyquinolin-2(1H)-one, and various halogenated or otherwise substituted analogues, this specific information is not available for the title compound. cambridge.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.nethelsinki.firsc.orgmdpi.com The crystallographic data for these related compounds reveal common features of the quinolinone ring system, such as planarity and the formation of hydrogen-bonded dimers or chains. acs.orgresearchgate.nethelsinki.fi However, the precise influence of the 5-hydroxy and 3-methyl substituents on the crystal packing of the target molecule remains to be experimentally determined.

In the absence of specific crystallographic data for this compound, a data table of its crystallographic parameters cannot be generated.

Theoretical and Computational Investigations of 5 Hydroxy 3 Methylquinolin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Density Functional Theory (DFT) stands out as a primary computational tool for investigating the electronic properties of quinolinone derivatives. rsc.org This method is favored for its ability to accurately predict physicochemical characteristics with a reasonable computational cost. rsc.org Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure of the molecule. rsc.orgnih.gov These studies help in understanding the behavior of the molecule as a nucleophile or electrophile and provide a foundation for further analysis of its reactivity and spectroscopic properties. rsc.org

The first and most crucial step in computational analysis is the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. researchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular conformation. For quinolinone derivatives, DFT calculations can elucidate the planarity of the ring system and the orientation of the substituent groups. The resulting optimized structure is essential for the accuracy of all subsequent property calculations. researchgate.net

Below is a table of selected optimized geometrical parameters for 5-Hydroxy-3-methylquinolin-2(1H)-one, as would be predicted by DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2=O12 | ~1.24 Å |

| N1-C2 | ~1.38 Å | |

| C5-O11 | ~1.36 Å | |

| C3-C10 | ~1.51 Å | |

| Bond Angle | N1-C2-C3 | ~118° |

| C4-C3-C2 | ~121° | |

| C4a-C5-O11 | ~120° |

Note: These values are representative and based on typical results from DFT/B3LYP calculations for similar quinolinone structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgwikipedia.org

For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the hydroxyl group, while the LUMO is distributed across the quinolinone core, particularly the C=C-C=O system.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.0 |

Note: Values are hypothetical and representative of those obtained from DFT calculations for related compounds. rsc.orgnih.gov

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from a stable system. rsc.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." rsc.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. rsc.org

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.2 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.1 |

| Chemical Softness (S) | S = 1 / (2η) | 0.238 eV-1 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.1 |

Note: These values are derived from the FMO energies listed in Table 2 and are based on methodologies applied to similar compounds. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The map displays regions of varying electron density, where different colors represent different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, the MEP map would show the most negative potential localized on the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, identifying them as the primary sites for electrophilic interactions. researchgate.netresearchgate.net The most positive regions would be associated with the hydrogen atoms of the N-H and O-H groups, making them sites for nucleophilic interactions and hydrogen bonding. researchgate.net

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. rsc.org DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgnih.gov By comparing the calculated vibrational frequencies (IR) and chemical shifts (NMR) with those obtained from experimentally measured spectra, researchers can assess the accuracy of the chosen computational method and the optimized geometry. researchgate.net A strong correlation between simulated and experimental data lends confidence to the theoretical predictions of other molecular properties. nih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. researchgate.net

Table 4: Comparison of Predicted vs. Typical Experimental Spectroscopic Data

| Data Type | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency | ν(O-H) | ~3400 cm-1 | 3300-3500 cm-1 (broad) |

| ν(N-H) | ~3150 cm-1 | 3100-3200 cm-1 (broad) | |

| ν(C=O) | ~1660 cm-1 | 1650-1670 cm-1 | |

| ¹H NMR Shift | N-H proton | ~11.5 ppm | 11.0-12.0 ppm |

| O-H proton | ~9.5 ppm | 9.0-10.0 ppm |

Note: Predicted values are representative of results from DFT/B3LYP calculations. Experimental values are typical for quinolinone structures. nih.govresearchgate.net

Furthermore, computational models can simulate how a molecule interacts with different solvents. Using methods like the Polarizable Continuum Model (PCM), it is possible to calculate the properties of this compound in various solvent environments. researchgate.net These calculations can predict how solvent polarity affects the molecule's geometry, electronic structure, and spectroscopic properties, such as causing a bathochromic (red) or hypsochromic (blue) shift in its UV-visible absorption spectrum. researchgate.net The calculated dipole moment for a molecule like this is typically in the range of 3-5 Debye, indicating significant polarity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can provide a detailed picture of how a compound like this compound behaves in a biological environment, such as its interaction with a protein or a cell membrane.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. This process is repeated for millions of small time steps, generating a trajectory that reveals the molecule's conformational changes and interactions. For a compound like this compound, MD simulations could be employed to understand its stability, flexibility, and how it binds to a specific biological target. The simulations can reveal key information such as root-mean-square deviation (RMSD) to assess the stability of the molecule's binding, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the formation of intermolecular hydrogen bonds which are crucial for ligand-receptor interactions. nih.gov

For instance, MD simulations performed on similar heterocyclic compounds have been used to analyze their binding stability within the active site of a protein. nih.govmdpi.com These studies often report on the RMSD of the protein-ligand complex, where a lower and stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates a stable binding. nih.govmdpi.com Furthermore, the analysis of RMSF can highlight which parts of the ligand and the protein are more mobile, providing insights into the binding mechanism. The number of hydrogen bonds formed between the ligand and the protein throughout the simulation is also a critical parameter, as a consistent presence of hydrogen bonds suggests a strong and specific interaction. nih.gov

While specific MD simulation data for this compound is not extensively available in the public domain, the general methodology would involve placing the molecule in a simulated aqueous environment with its target protein and observing their interactions over an extended period. The resulting data would be invaluable for predicting its pharmacokinetics and pharmacodynamics.

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The primary goal of molecular docking is to predict the binding mode and affinity, often represented by a docking score, of a ligand to a target receptor. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The receptor's potential binding sites are identified, and the ligand is then placed into these sites in various conformations. A scoring function is used to evaluate the "goodness-of-fit" for each pose, with lower scores generally indicating a more favorable binding interaction. nih.govnih.gov

Studies on various quinoline (B57606) derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives of 1H-pyrazolo[3,4-b]quinoline have been synthesized and their intense fluorescence properties have been noted. mdpi.com In the context of anti-cancer research, molecular docking studies of quinolone derivatives have been performed against targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov For instance, a study on a hydrazone derivative showed preferential binding to EGFR over HER2, with the interaction stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

In another study, quinoline derivatives were investigated as potential HIV non-nucleoside reverse transcriptase inhibitors. Molecular docking revealed that these compounds could bind to the active site of the reverse transcriptase enzyme with high affinity, with some compounds showing docking scores as low as -10.67 kcal/mol, indicating strong binding potential. nih.gov

The table below summarizes docking results for some quinoline derivatives against various protein targets, illustrating the type of data obtained from such studies.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Quinoline Derivative | HIV Reverse Transcriptase | -10.67 | - | nih.gov |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR | - | Lys721, Asp831 | nih.gov |

| 5-Amino-8-hydroxyquinoline | Bovine Serum Albumin | -5.53 | - | nih.gov |

| N-acetyl/N-thiocarbamoylpyrazoline derivatives | Monoamine Oxidase B | Submicromolar activity | - | mdpi.com |

These examples highlight the utility of molecular docking in identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies would be instrumental in screening potential protein targets and guiding the design of more potent and selective analogs.

Computational Studies on Tautomeric Stability and Interconversion Pathways

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. For this compound, the most relevant tautomerism is the keto-enol tautomerism, where it can exist as the enol form (4-hydroxyquinoline) or the keto form (quinolin-4-one).

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in determining the relative stability of these tautomers. researchgate.netresearchgate.netrsc.org These studies calculate the energies of the different tautomeric forms in the gas phase and in various solvents to predict the predominant form under different conditions. researchgate.netresearchgate.net

For hydroxyquinolines, computational studies have consistently shown that the relative stability of the tautomers is influenced by factors such as the position of the hydroxyl group, the presence of other substituents, and the solvent environment. researchgate.netresearchgate.netrsc.org For instance, a DFT study on 4-hydroxyquinoline (B1666331) derivatives indicated that the keto tautomer is generally more stable. researchgate.net The stability of different tautomers can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. rsc.orgnih.gov In some cases, the presence of an intramolecular hydrogen bond can stabilize a particular tautomeric form. nih.gov

The interconversion between tautomers proceeds through a transition state, and computational methods can be used to calculate the energy barrier for this process. A lower energy barrier indicates a more facile interconversion.

The table below presents a summary of findings from computational studies on the tautomerism of hydroxyquinoline derivatives.

| Compound/Derivative | Method | Finding | Reference |

| 4-Hydroxyquinoline Derivatives | DFT (B3LYP/6-311++G(d,p)) | The keto tautomer is generally the more stable form. | researchgate.netresearchgate.net |

| 8-Hydroxyquinoline (B1678124) | DFT | The native 8-HQ molecule is more stable than its tautomeric form in a vacuum. | rsc.org |

| 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e] researchgate.netamanote.comthiazin-4-one 1,1-dioxide | X-ray crystallography, 13C NMR, RHF SCF ab initio 6-31G** | Co-existence of keto and enol tautomers with a predominance of the keto form, stabilized by intramolecular hydrogen bonding. | nih.gov |

| 7-hydroxy-8-(azophenyl)quinoline | Quantum-chemical calculations, UV–vis and NMR spectroscopy | The compound exists as a mixture of azo and hydrazone tautomers. | nih.gov |

These studies underscore the importance of computational chemistry in understanding the fundamental properties of molecules like this compound, which is crucial for predicting its reactivity and biological activity.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for their potential applications in various photonic and optoelectronic technologies, such as frequency conversion, optical switching, and data storage. Quinoline derivatives have emerged as a class of organic compounds with promising NLO properties due to their extended π-conjugated systems and the presence of donor and acceptor groups, which can lead to large molecular hyperpolarizabilities. nottingham.ac.ukmdpi.comnasc.ac.in

Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules. mdpi.comnih.gov These calculations can determine key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response, and the second hyperpolarizability (γ), which corresponds to the third-order NLO response. nih.gov

Studies on quinoline derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. For example, the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance the first hyperpolarizability. researchgate.net A study on a 4-(quinolin-2-ylmethylene)aminophenol derivative demonstrated a good second-order NLO response, which was investigated using both experimental and theoretical methods. nottingham.ac.uk Another study on a novel 4(1H)-quinolinone derivative (QBCP) highlighted its potential as a third-order NLO material, with a significant third-order nonlinear susceptibility value. mdpi.com

The table below summarizes the NLO properties of some quinoline and related derivatives.

| Compound | Method | NLO Property | Finding | Reference |

| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP/6–311++G(d,p) | First hyperpolarizability (β) | Good nonlinear optical response. | nottingham.ac.uk |

| 4(1H)-quinolinone derivative (QBCP) | DFT/CAM-B3LYP/6-311++G(d,p) | Third-order nonlinear susceptibility (χ(3)) | Significant value (2.79 × 10−20 m2/V2 at 532 nm), indicating potential for NLO applications. | mdpi.com |

| Quinolinium 4-aminobenzoate (B8803810) (ABAQ) | DFT | Electric dipole moment, polarizability, and hyperpolarizability | Promising material for optical limiting and switching applications. | nasc.ac.in |

| Chromene derivatives | DFT (M06-2X/6-31G(d,p)) | Average polarizability (<α>) and second hyperpolarizability (γtot) | Investigated compounds have distinct NLO properties. | nih.gov |

These findings suggest that this compound, with its quinolone core, could also exhibit interesting NLO properties. Further computational and experimental investigations would be necessary to fully characterize its potential in this area.

Structure Activity Relationship Sar Studies and Derivatization Strategies for Quinolone 2 1h One Derivatives

General Principles of Quinolone-2(1H)-one Scaffold Modification

The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the quinolone ring. Modifications at several key positions have been shown to significantly influence the pharmacological profile of these compounds. acs.orgyoutube.com

Impact of Substituents at N1, C3, C6, and C7 Positions on Biological Activity

Substitutions at the N1, C3, C6, and C7 positions of the quinolin-2(1H)-one ring system are crucial for modulating biological activity. acs.orgyoutube.com

N1 Position: The substituent at the N1 position plays a significant role in determining the potency and spectrum of activity. Optimal substituents often include ethyl, butyl, cyclopropyl (B3062369), and difluorophenyl groups, which have resulted in potent compounds. youtube.com For instance, the introduction of a cyclopropyl group at N1 in ciprofloxacin, a fluoroquinolone antibiotic, led to a 4 to 32-fold improvement in antimicrobial activity compared to norfloxacin, which has an ethyl group at the same position. mdpi.com Furthermore, adding a fluorine atom to the N1-cyclopropyl group can enhance activity against Gram-positive bacteria. youtube.com

C3 Position: The C3 position is a critical site for modification, with the nature of the substituent profoundly impacting activity. While modification of the C3-carboxylic acid group generally leads to a decrease in antibacterial activity, its replacement with an isothiazolo group has been shown to afford compounds with 4 to 10 times greater in vitro antibacterial activity than ciprofloxacin. youtube.com However, the introduction of other acidic moieties like sulfonic acid, phosphonic acid, or tetrazole at this position can result in a loss of antibacterial activity. acs.orgyoutube.com In the context of AMPA/kainate receptor antagonism, a clear order of potency for acidic groups at the C3 position has been established: carboxylic ≈ phosphonic > tetrazole > mercaptoacetic > hydroxamic. acs.org

C6 Position: Substitution at the C6 position, particularly with a fluorine atom, is a hallmark of the potent fluoroquinolone antibiotics. This substitution significantly enhances activity against both Gram-negative and Gram-positive bacteria. mdpi.com The presence of a strong electron-donating group like a methoxy (B1213986) group at the C6 position has also been shown to be beneficial for antimalarial activity. nih.gov

C7 Position: The C7 position is another key site for modification, often accommodating a piperazinyl ring in many potent fluoroquinolones. This substituent contributes to the broad-spectrum antibacterial activity. mdpi.com

Influence of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profile

The electronic properties of substituents on the quinolin-2(1H)-one scaffold significantly influence its pharmacological profile. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been strategically employed to modulate the biological activity of these derivatives.

The presence of a chlorine atom, an EWG, at the C6 position of the quinolin-2(1H)-one nucleus is found in the anticancer drug tipifarnib. ekb.eg In a series of quinoline (B57606) derivatives, the presence of electron-withdrawing trifluoromethyl groups was associated with potency comparable to chloroquine. nih.gov Similarly, for inhibitors of C-Raf kinase, dimethoxyquinolines with an oxygen linker and electron-withdrawing groups like -Cl or -CF3 on the terminal ring were found to be most active. nih.gov A Hammett analysis of a particular reaction revealed a positive ρ value, indicating that a negative charge accumulates on the aryl group and the reaction rate increases with electron-withdrawing groups. acs.org

Conversely, electron-donating groups also play a crucial role. The presence of a strong electron-donating methoxy group at the C6 position of the quinoline ring was observed to enhance antimalarial potency. nih.gov A theoretical study on quinoline derivatives highlighted that amine moieties, acting as electron-donating groups, significantly contribute to the antioxidant capacity through electron transfer mechanisms. researchgate.net However, the effect of a substituent can be complex; for instance, the presence of a chlorine atom can decrease the contribution of an amine as an electron-donating group. researchgate.net

Rational Design and Synthesis of Novel Analogs and Hybrid Structures

The versatility of the quinolin-2(1H)-one scaffold has prompted the rational design and synthesis of novel analogs and hybrid molecules to explore new biological activities and enhance existing ones.

Incorporation of Other Heterocyclic Moieties (e.g., pyrazoles, isoxazolines, thiazoles, pyrimidines)

A common and effective strategy in drug design is the creation of hybrid molecules by incorporating other heterocyclic rings into the quinolin-2(1H)-one framework. This approach aims to combine the pharmacological properties of both moieties, potentially leading to synergistic effects and novel mechanisms of action.

Pyrazoles: Pyrazole-containing fragments have been combined with the quinazolinone (a related benzopyrimidine) structural unit to create derivatives with antifungal activity. nih.gov The synthesis of pyrazolo[4,3-c]quinolin-4-ones has also been a subject of interest due to the pharmaceutical potential of these fused systems. ekb.egresearchgate.net The pyrazole (B372694) ring itself is a well-known scaffold in drug development, with derivatives exhibiting a wide range of biological activities. mdpi.comresearchgate.net

Isoxazolines: Isoxazolinyl-quinolinones have been synthesized through various routes, highlighting the interest in combining these two heterocyclic systems. researchgate.net Pyrazolines (dihydropyrazoles), which are structurally related to isoxazolines, are also important five-membered heterocycles with diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.gov

Thiazoles: The thiazole (B1198619) ring is another important heterocycle found in many biologically active compounds. nih.govrsc.org Novel quinoline-thiazole derivatives have been designed and synthesized, with the two aromatic systems often linked by a hydrazone moiety, to investigate their antimicrobial effects. acs.org The synthesis of thiazoles and thiazines derived from quinolin-2-ones has also been reported, with the resulting compounds showing potential biological activities. researchgate.netbohrium.com

Pyrimidines: The pyrimidine (B1678525) core is considered a biologically privileged moiety and has been hybridized with the quinolone scaffold to develop novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA) for potential cancer treatment. nih.govresearchgate.net Additionally, conjugates of pyrimidine and quinolone have been synthesized as dual inhibitors of HIV reverse transcriptase and integrase. nih.gov The synthesis of various pyrimidine and pyridine (B92270) scaffolds remains an active area of research. researchgate.net

The following table provides examples of studies involving the incorporation of these heterocyclic moieties:

| Heterocycle | Incorporated Moiety | Linkage/Fusion | Target/Activity | Reference |

| Pyrazole | Pyrazole carbamide | Benzene (B151609) ring bridge | Antifungal | nih.gov |

| Pyrazole | Fused pyrazole | Fused to quinoline ring | Anticancer, Antioxidant | ekb.eg |

| Thiazole | Thiazole | Hydrazone linker | Antimicrobial | acs.org |

| Thiazole | Fused thiazole | Fused to quinoline ring | General biological activity | bohrium.com |

| Pyrimidine | Pyrimidine | Various linkers | hLDHA inhibition | nih.gov |

| Pyrimidine | Pyrimidine | Conjugated | HIV RT and IN inhibition | nih.gov |

Development of Bicyclic and Polycyclic Quinolone-Based Systems

Expanding the quinolin-2(1H)-one core to bicyclic and polycyclic systems is another strategy to create structurally diverse and potentially more potent compounds. This approach often involves the fusion of additional rings to the quinolone scaffold.

For example, the synthesis of pyrazolo[4,3-c]quinoline-3,4(2H,5H)-dione, a fused tricyclic system, has been achieved from a 4-chloro-quinolin-2-one derivative. ekb.eg Tandem reaction methodologies have been developed to construct biologically important polycyclic systems like 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones and thieno[2,3-c]quinolin-4(5H)-ones from readily available precursors. globethesis.com These domino processes provide efficient access to complex and highly functionalized fused ring systems. globethesis.com The synthesis of indolizino[1,2-b]quinolin-9(11H)-one derivatives has also been accomplished through photoredox catalyzed cyclization. mdpi.com

Stereochemical Considerations in Derivatization and Their Effect on Bioactivity

While the provided search results mention stereoisomerism in the context of quinoline derivatives and their antimalarial and antiprion activities, specific details regarding the stereochemical considerations in the derivatization of "5-Hydroxy-3-methylquinolin-2(1H)-one" and its direct effect on bioactivity are not explicitly available in the provided snippets. nih.govacs.org However, it is a general principle in medicinal chemistry that the stereochemistry of a molecule can have a profound impact on its biological activity. The differential interaction of enantiomers or diastereomers with chiral biological targets like enzymes and receptors can lead to significant differences in potency and efficacy. For instance, in a study on quinoline derivatives as α2C-adrenoceptor antagonists, the (R)-enantiomer of a specific compound showed significantly higher potency. acs.org

In-Depth Scientific Review of this compound Remains Limited by Available Research

A comprehensive exploration of the biological mechanisms and molecular targets associated specifically with the chemical compound this compound is currently constrained by a lack of available scientific literature. Despite the broad interest in the biological activities of the larger family of quinolinone derivatives, detailed research focusing solely on this particular molecule is not present in publicly accessible scientific databases.

The quinolin-2(1H)-one scaffold is a core structure in numerous compounds, both natural and synthetic, that exhibit a wide range of biological effects. Research into various derivatives has uncovered activities such as enzyme inhibition, receptor interaction, and modulation of cellular processes like apoptosis and cell migration. For instance, different substituted quinolinones have been investigated as potential inhibitors of protein folding machinery like Hsp90 nih.gov, as agents that interact with topoisomerase IIβ nih.gov, or as agonists for receptors such as the β2-adrenoceptor researchgate.net.

However, the specific biological profile of a molecule is highly dependent on its unique substitution pattern. The presence and position of hydroxyl (-OH) and methyl (-CH3) groups on the quinolinone ring, as in this compound, are critical in determining its interaction with biological targets. Without dedicated studies on this exact compound, any discussion of its specific mechanisms would be speculative and would not meet the standards of scientific accuracy.

Consequently, it is not possible to provide a detailed, evidence-based article on the following topics for this compound:

Exploration of Biological Mechanisms and Molecular Targets Associated with Quinolone 2 1h One Derivatives

Cellular and Subcellular Effects:Data on whether 5-Hydroxy-3-methylquinolin-2(1H)-one can induce apoptosis, regulate the cell cycle, or inhibit cell migration and angiogenesis is not available in the current body of scientific research.

While the broader class of quinolinones continues to be a fertile ground for drug discovery, this compound itself remains an uncharacterized entity in the context of biological mechanisms and molecular targets. Further research would be required to elucidate its specific activities and potential therapeutic applications.

Modulation of Specific Fibrogenic Pathways (e.g., TGF-β/Smad, ERK1/2, p38)

Quinolin-2(1H)-one derivatives have been identified as modulators of key signaling pathways implicated in fibrosis. Research has demonstrated their ability to interfere with both the transforming growth factor-beta (TGF-β)/Smad-dependent and independent pathways. nih.gov

In studies related to pulmonary fibrosis, certain 2(1H)-quinolone derivatives have shown significant anti-fibrotic effects. One particular derivative, referred to as 20f in a study, was found to inhibit collagen deposition induced by TGF-β. nih.gov The mechanism behind this involves the reduction of fibrogenic proteins such as α-smooth muscle actin (α-SMA) and collagen I. This is achieved by inhibiting the TGF-β/Smad dependent pathways as well as the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

The MAPK cascades, including the ERK and p38 pathways, are crucial targets for pharmacological intervention in various diseases. mdpi.com The ERK1/2 pathway is typically activated by growth factors and hormones, while the p38 MAPK pathway responds to stress stimuli like oxidative stress and cytokines. mdpi.com The activation of ERK1/2 and p38 by stressors like hydrogen peroxide (H₂O₂) has been observed in skeletal myoblasts. nih.gov Some small molecules have been shown to enhance the phosphorylation of ERK1/2 and p38 under conditions of oxidative stress. mdpi.com

Diverse Biological Activities Under Academic Investigation

Antimicrobial Activity (e.g., anti-Acanthamoeba, antibacterial)

The antimicrobial potential of quinolin-2(1H)-one derivatives is a significant area of current research. These compounds have demonstrated notable activity against a range of microbial pathogens.

Anti-Acanthamoeba Activity: While specific studies on this compound against Acanthamoeba are not prevalent in the provided results, related compounds have shown promise. For instance, flavonoid glycosides have demonstrated in vitro activity against Acanthamoeba trophozoites. nih.gov This suggests that the broader class of heterocyclic compounds, which includes quinolinones, may harbor anti-protozoal properties worth investigating.

Antibacterial Activity: Quinoline-2-one derivatives have emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Several derivatives have exhibited significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov

One study highlighted compound 6c , a quinoline-2-one derivative, which demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This compound also showed superior antibiofilm activity compared to vancomycin. nih.gov Another series of quinoline (B57606) derivatives displayed potent activity against Clostridioides difficile, with one compound showing an MIC of 1.0 μg/mL. nih.gov The mechanism of action for some of these compounds is thought to involve targeting the proton pump of ATP synthase. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

| Quinoline-2-one derivative 6c | MRSA | 0.75 μg/mL |

| Quinoline-2-one derivative 6c | VRE | 0.75 μg/mL |

| Quinoline-2-one derivative 6c | MRSE | 2.50 μg/mL |

| Unspecified quinoline derivative | C. difficile | 1.0 μg/mL |

This table presents a selection of antibacterial activities of quinolin-2(1H)-one derivatives against various bacterial strains.

Antifungal Activity

The antifungal properties of quinoline derivatives are well-documented, with various studies exploring their efficacy against a range of fungal pathogens. nih.govresearchgate.netnih.govmdpi.com These compounds have shown activity against both yeasts and filamentous fungi.

In one study, quinoline derivatives displayed selective antifungal actions. Compounds 2 and 3 were active against Candida species with geometric mean MICs of 50 μg/mL and 47.19 μg/mL, respectively. nih.gov In contrast, compound 5 was effective against dermatophytes with a geometric mean MIC of 19.14 μg/mL. nih.gov Another study synthesized novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives which demonstrated broad-spectrum in vitro antifungal activity with MICs ranging from 4 to ≤0.0313 μg/mL against seven fungal pathogens. nih.gov

Furthermore, pyrimido[4,5-b]quinoline derivatives have been synthesized and evaluated for their antifungal activity. nih.gov Compound D13 from this series showed significant activity against C. dubliniensis, C. albicans, C. tropicalis, and C. neoformans with MIC₉₀ values ranging from 1-4 μg/mL. nih.gov

| Compound/Derivative Type | Fungal Pathogen(s) | Activity (MIC) |

| Quinoline derivative 2 | Candida spp. | GM = 50 μg/mL |

| Quinoline derivative 3 | Candida spp. | GM = 47.19 μg/mL |

| Quinoline derivative 5 | Dermatophytes | GM = 19.14 μg/mL |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | Various fungal pathogens | 4 to ≤0.0313 μg/mL |

| Pyrimido[4,5-b]quinoline D13 | C. dubliniensis, C. albicans, C. tropicalis, C. neoformans | 1-4 μg/mL (MIC₉₀) |